molecular formula C18H16N4O3 B3730818 Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B3730818
M. Wt: 336.3 g/mol
InChI Key: CLBDJABORQEHMO-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex heterocyclic compound that features a unique fusion of pyridine, pyrimidine, and benzimidazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a pyridine derivative with a benzimidazole precursor, followed by cyclization and esterification reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and organic solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of reagents and solvents is also critical to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrimidine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like imidazole and its derivatives share structural similarities and exhibit a range of biological activities.

    Pyridine Derivatives: Pyridine-based compounds are widely studied for their pharmacological properties.

    Benzimidazole Derivatives: Benzimidazole and its derivatives are known for their therapeutic potential, including antiviral and anticancer activities.

Uniqueness

Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its fused heterocyclic structure, which combines the properties of pyridine, pyrimidine, and benzimidazole rings. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

ethyl 2-oxo-4-pyridin-3-yl-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3/c1-2-25-17(24)14-15(11-6-5-9-19-10-11)22-13-8-4-3-7-12(13)20-18(22)21-16(14)23/h3-10,14-15H,2H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBDJABORQEHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 2
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 3
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 4
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 5
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-oxo-4-pyridin-3-yl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

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